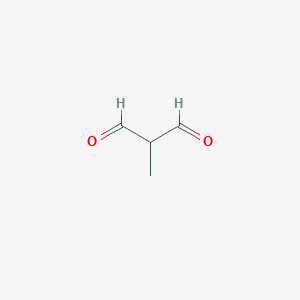

Methylmalondialdehyde

Vue d'ensemble

Description

Methylmalondialdehyde is a derivative of malondialdehyde, a highly reactive compound that is a marker for oxidative stress. It is structurally similar to malondialdehyde but includes a methyl group, making it a useful internal standard in various analytical methods. This compound is often used in scientific research due to its stability and detectability by common analytical techniques.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylmalondialdehyde can be synthesized through the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction typically involves acidic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced similarly to malondialdehyde, often through the oxidation of polyunsaturated fatty acids. The process involves controlled conditions to ensure the purity and stability of the compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidized products.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions due to its electrophilic nature.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Biomarker for Oxidative Stress

Methylmalondialdehyde is widely recognized as a biomarker for oxidative stress, which is linked to numerous diseases including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. The quantification of MDA levels in biological samples can provide insights into the extent of oxidative damage occurring within an organism.

Analytical Techniques for Detection

Various methods have been developed to detect and quantify this compound:

- Electrochemical Sensors : Recent advancements include the development of electrochemical sensors that utilize modified screen-printed carbon electrodes (SPCE) with porphyrin-functionalized magnetic graphene oxide. These sensors have shown high sensitivity and selectivity for MDA detection in serum samples, with a wide linear range (0.01–100 µM) and a low limit of quantification (0.010 µM) .

- Capillary Electrophoresis : this compound has also been utilized as an internal standard in capillary electrophoresis techniques for the direct quantification of free and total MDA in biological samples. This method enhances the accuracy of measurements by compensating for variations during sample preparation .

- High-Performance Liquid Chromatography (HPLC) : A sensitive HPLC method has been established using this compound as an internal standard to improve the assessment of lipid peroxidation from plasma samples. The method demonstrated a high recovery rate (88.5%) and excellent linearity across a concentration range .

Table 1: Comparison of Analytical Methods for MDA Detection

| Method | Sensitivity | Detection Range | Internal Standard Used |

|---|---|---|---|

| Electrochemical Sensor | High | 0.01–100 µM | None |

| Capillary Electrophoresis | Moderate | 0.2–0.4 µmol/L | Synthesized MDA |

| High-Performance Liquid Chromatography | High | 0–100 µM | This compound |

Role in Disease Research

This compound's role extends beyond mere detection; it serves as a critical component in understanding disease mechanisms:

- Cancer Research : Elevated levels of MDA are associated with increased oxidative stress in cancer patients. Studies have indicated that monitoring MDA levels can aid in assessing the effectiveness of therapeutic interventions .

- Cardiovascular Diseases : The correlation between high MDA levels and cardiovascular diseases highlights its potential as a prognostic marker. Research indicates that increased oxidative stress contributes to endothelial dysfunction and atherogenesis .

- Neurodegenerative Disorders : In conditions such as Alzheimer’s disease, elevated MDA levels have been linked to neuronal damage caused by oxidative stress, suggesting that it could serve as a potential therapeutic target or diagnostic marker .

Food Safety and Quality Control

This compound is also significant in food science, particularly concerning lipid oxidation in food products:

- Quality Assessment : The presence of MDA is used as an indicator of lipid oxidation in food items, which can affect flavor, color, and nutritional value. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to monitor MDA levels during food processing .

- Shelf-life Studies : Understanding the formation of this compound during storage helps predict the shelf life of products containing fats and oils, thereby guiding manufacturers in quality control processes .

Mécanisme D'action

Methylmalondialdehyde exerts its effects primarily through its electrophilic nature, allowing it to form adducts with nucleophilic molecules such as proteins and DNA. This reactivity is crucial in its role as a biomarker for oxidative stress, as it can indicate the extent of lipid peroxidation and cellular damage.

Comparaison Avec Des Composés Similaires

Malondialdehyde: The parent compound, widely used as a biomarker for oxidative stress.

4-Hydroxy-2-nonenal: Another aldehyde formed during lipid peroxidation, known for its high reactivity.

4-Hydroxy-2-hexenal: Similar to 4-hydroxy-2-nonenal but with a shorter carbon chain.

Uniqueness: Methylmalondialdehyde is unique due to its methyl group, which enhances its stability and makes it a more suitable internal standard for analytical methods compared to malondialdehyde. Its structural similarity to malondialdehyde allows it to mimic the behavior of the parent compound while providing more reliable and reproducible results in various assays.

Activité Biologique

Methylmalondialdehyde (MDA) is a highly reactive compound classified as a β-dicarbonyl, primarily recognized for its role as a biomarker for oxidative stress and its involvement in various pathological conditions. This article explores the biological activities of MDA, its implications in health and disease, and recent research findings.

Overview of this compound

MDA is produced during lipid peroxidation, particularly of polyunsaturated fatty acids. Its formation is indicative of oxidative damage within cells, making it a significant marker for assessing oxidative stress levels in biological samples. Elevated MDA levels have been linked to numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and certain cancers .

Biological Implications

Oxidative Stress and Cellular Damage

MDA is known to interact with various biomolecules, leading to significant biological implications. It can form covalent adducts with proteins and nucleic acids, disrupting normal cellular functions and contributing to cellular damage. This reactivity is particularly concerning in the context of chronic inflammation and tissue damage .

Pathological Associations

Research has shown that increased levels of MDA correlate with several pathological conditions:

- Cardiovascular Diseases: Elevated MDA levels are often observed in patients with heart diseases, suggesting a link between oxidative stress and cardiovascular health.

- Neurodegenerative Disorders: Conditions like Alzheimer's disease have been associated with increased oxidative stress markers, including MDA .

- Cancer: High MDA levels may contribute to mutagenesis and tumor progression through DNA interactions.

Research Findings

Recent studies have provided valuable insights into the biological activity of MDA:

Case Study: Birth Method Influence on MDA Levels

A study examined the influence of birth methods on MDA levels in neonates. The results indicated that neonates born via vaginal delivery exhibited significantly higher MDA levels compared to those born by elective cesarean section. This suggests that the mode of delivery may influence oxidative stress markers in newborns .

Antioxidant Enzyme Activity

Research involving aging mice demonstrated that antioxidant treatments could modulate MDA levels. For instance, supplementation with Chlorella vulgaris significantly reduced lipid peroxidation (as measured by MDA levels) across different age groups. This highlights the potential for dietary antioxidants to mitigate oxidative stress effects .

Comparative Analysis with Related Compounds

To better understand MDA's unique role in biological systems, it is useful to compare it with structurally or functionally similar compounds:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Acetaldehyde | Aldehyde | Toxicity; forms adducts with proteins | Commonly found in alcoholic beverages |

| Malondialdehyde | Aldehyde | Biomarker for oxidative stress | Produced during lipid peroxidation |

| 4-Hydroxynonenal | Aldehyde | Cytotoxic; involved in inflammation | Derived from arachidonic acid metabolism |

| 2,4-Dienal | Diene Aldehyde | Reactive; involved in lipid peroxidation | Less studied compared to MDA |

MDA stands out due to its dual role as both a biomarker for oxidative stress and a potential mutagenic agent through its interactions with nucleic acids and proteins.

Propriétés

IUPAC Name |

2-methylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYSFSCCSQAYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166786 | |

| Record name | Methylmalondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16002-19-0 | |

| Record name | Methylmalondialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16002-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmalondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLMALONDIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-methylpropanedial in combustion chemistry?

A1: 2-Methylpropanedial is a significant dicarbonyl species formed during the combustion of hydrocarbons and biofuels. Specifically, it arises from the ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane, an intermediate in n-butane oxidation []. This compound is often used as a proxy for modeling the reaction rates of ketohydroperoxides, which are important due to their chain-branching potential in combustion processes [].

Q2: How does the formation of 2-methylpropanedial impact our understanding of fuel oxidation?

A2: The identification of 2-methylpropanedial as a product of 2-methyloxetane oxidation highlights the complexity of cyclic ether reactions in combustion []. Current chemical kinetic models used for combustion often oversimplify these reactions. Understanding the formation pathways and subsequent reactions of species like 2-methylpropanedial is crucial for developing more accurate and predictive combustion models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.